3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester
Overview
Description
3,8-Diazabicyclo[321]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester is a complex organic compound featuring a diazabicyclo octane core
Preparation Methods
The synthesis of 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester typically involves multiple steps. One common synthetic route includes the protection of the diazabicyclo octane core with tert-butyl and benzyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency .
Chemical Reactions Analysis
3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or tert-butyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions depend on the desired transformation and the stability of the compound under those conditions
Scientific Research Applications
3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester involves its interaction with molecular targets such as enzymes or receptors. The diazabicyclo octane core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to changes in enzyme activity or receptor signaling, which are crucial for its effects .
Comparison with Similar Compounds
Similar compounds to 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester include:
- tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate These compounds share the diazabicyclo octane core but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of benzyl and tert-butyl groups in this compound provides distinct properties that can be leveraged in specific applications .
Properties
IUPAC Name |
8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-11-15-9-10-16(12-20)21(15)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCROIKPQVESOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115967 | |
Record name | 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1642844-75-4 | |
Record name | 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1642844-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601115967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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